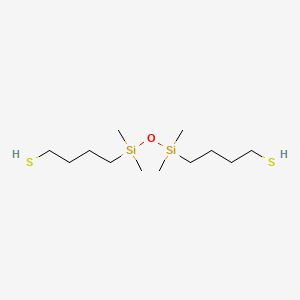
4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol): is an organosilicon compound characterized by the presence of silicon, sulfur, and carbon atoms. This compound is notable for its unique structure, which includes a disiloxane backbone and thiol functional groups. It is used in various chemical reactions and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol) typically involves the reaction of 1,1,3,3-Tetramethyldisiloxane with butane-1-thiol under controlled conditions. The reaction is often catalyzed by a platinum-based catalyst to facilitate the hydrosilylation process. The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol groups in the compound can undergo oxidation to form disulfides.
Reduction: The compound can act as a reducing agent in certain chemical reactions.
Substitution: The silicon atoms in the disiloxane backbone can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogenated compounds and organometallic reagents are commonly employed.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Corresponding alcohols and amines.
Substitution: Various organosilicon derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of advanced organosilicon materials. It is also employed in hydrosilylation reactions to introduce silicon-containing functional groups into organic molecules.
Biology: In biological research, the compound is used to modify biomolecules, enhancing their stability and reactivity. It is also explored for its potential in drug delivery systems due to its biocompatibility.
Medicine: The compound’s unique properties make it a candidate for developing new therapeutic agents. Its ability to form stable complexes with various biomolecules is of particular interest in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the production of silicone-based materials, coatings, and adhesives. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol) involves the interaction of its thiol groups with various molecular targets. The thiol groups can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. The disiloxane backbone provides structural stability and flexibility, allowing the compound to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethyldisiloxane: A simpler analog with similar reactivity but lacking the thiol groups.
Hexamethyldisiloxane: Another organosilicon compound with different functional groups and reactivity.
Phenylsilane: Contains a silicon-hydrogen bond and is used in similar hydrosilylation reactions.
Uniqueness: 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol) is unique due to the presence of both disiloxane and thiol functional groups. This combination imparts distinct reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
90054-31-2 |
|---|---|
Formule moléculaire |
C12H30OS2Si2 |
Poids moléculaire |
310.7 g/mol |
Nom IUPAC |
4-[[dimethyl(4-sulfanylbutyl)silyl]oxy-dimethylsilyl]butane-1-thiol |
InChI |
InChI=1S/C12H30OS2Si2/c1-16(2,11-7-5-9-14)13-17(3,4)12-8-6-10-15/h14-15H,5-12H2,1-4H3 |
Clé InChI |
DKLWMOCCVCXTTM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCCS)O[Si](C)(C)CCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)
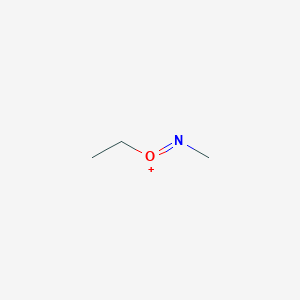
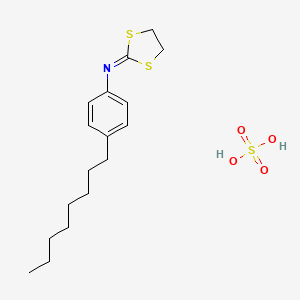
![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)

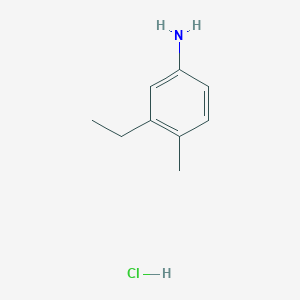
![2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine](/img/structure/B14383819.png)
![8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14383821.png)

![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
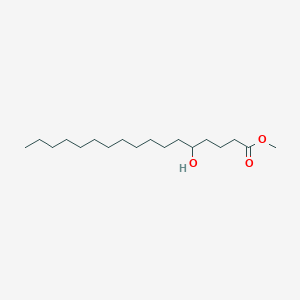
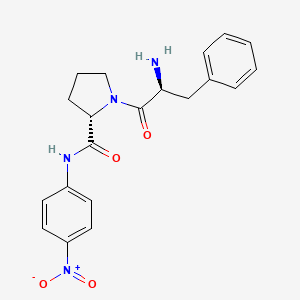

![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
